

DS-9300 solubility and preparation for experiments

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Compound of Interest

Compound Name: DS-9300

Cat. No.: B15583292

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Application Notes and Protocols for DS-9300

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-9300 is a highly potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein). These two enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the progression of various cancers, including castration-resistant prostate cancer, by co-activating nuclear hormone receptors such as the androgen receptor (AR). **DS-9300** demonstrates promising anti-tumor activity by inhibiting the catalytic activity of p300/CBP, leading to a reduction in histone acetylation and the downregulation of key oncogenic signaling pathways.

These application notes provide detailed information on the solubility of **DS-9300** and comprehensive protocols for its use in key in vitro experiments to assess its biological activity.

Data Presentation

DS-9300 Solubility

Proper solubilization of **DS-9300** is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of **DS-9300** in common laboratory

solvents.

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	10 mM	Prepare a stock solution in 100% DMSO.[1]
In Vivo Formulation 1	≥ 5 mg/mL	A clear solution can be prepared by adding 100 µL of a 50 mg/mL DMSO stock to 400 µL PEG300, followed by 50 µL Tween-80 and 450 µL Saline.
In Vivo Formulation 2	≥ 5 mg/mL	A clear solution can be prepared by adding 100 µL of a 50 mg/mL DMSO stock to 900 µL of Corn oil.

Note: The aqueous solubility of **DS-9300** is low. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability, typically recommended to be at or below 0.1%.[2][3]

In Vitro Activity of DS-9300

DS-9300 has demonstrated potent inhibitory activity against p300/CBP and cellular histone acetylation, leading to the inhibition of cancer cell proliferation.

Assay	Target/Cell Line	IC50 / GI50
Enzymatic Assay		
EP300/CBP HAT	28 nM	
Cellular Assay		
Cellular H3K27 Acetylation (H3K27ac)	54 nM ^[1]	
Cell Proliferation Assay		
VCaP (prostate cancer)	0.6 nM ^[1]	
22Rv1 (prostate cancer)	6.5 nM	
LNCaP (prostate cancer)	3.4 nM	
PC3 (prostate cancer)	287.2 nM	

Experimental Protocols

Protocol 1: Preparation of DS-9300 Stock and Working Solutions for In Vitro Cell-Based Assays

This protocol describes the preparation of **DS-9300** solutions for use in cell culture experiments.

Materials:

- **DS-9300** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, complete cell culture medium appropriate for the cell line
- Sterile microcentrifuge tubes
- Pipettors and sterile filter tips

Procedure:

- Preparation of 10 mM Stock Solution in DMSO:
 - Under sterile conditions (e.g., in a biological safety cabinet), weigh out the appropriate amount of **DS-9300** powder.
 - Dissolve the **DS-9300** powder in 100% sterile DMSO to achieve a final concentration of 10 mM.
 - Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication or gentle warming to 37°C may aid dissolution.
 - Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots at -20°C or -80°C.
- Preparation of Working Solutions:
 - Thaw an aliquot of the 10 mM **DS-9300** stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: To avoid precipitation and ensure accurate dosing, it is recommended to perform an intermediate dilution step in culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
 - Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and does not exceed a cytotoxic level (ideally $\leq 0.1\%$).[\[2\]](#)[\[3\]](#)
 - Pre-warm the complete cell culture medium to 37°C before adding the **DS-9300** solution to minimize the risk of precipitation.

Protocol 2: Cellular H3K27ac AlphaLISA Assay for IC50 Determination

This protocol describes a no-wash, homogeneous immunoassay to measure the inhibition of histone H3 lysine 27 acetylation (H3K27ac) in cells treated with **DS-9300**. This assay is suitable for determining the cellular IC50 value of the compound.

Materials:

- AlphaLISA Acetyl-Histone H3 lysine 27 (H3K27ac) cellular detection kit (containing AlphaLISA Acceptor beads, Streptavidin-Donor beads, Biotinylated Anti-Histone H3 Antibody, Cell-Histone Lysis, Extraction, and Detection buffers)
- Cells of interest (e.g., VCaP prostate cancer cells)
- **DS-9300**
- White, 384-well cell culture plates
- EnVision or EnSpire Multilabel plate reader with AlphaScreen capabilities

Procedure:

- Cell Seeding:
 - Seed cells into a 384-well white culture plate at a density determined to be in the logarithmic growth phase at the time of the assay.
 - For adherent cells, allow them to attach for several hours or overnight at 37°C in a 5% CO2 incubator.
- Compound Treatment:
 - Prepare serial dilutions of **DS-9300** in the appropriate cell culture medium.
 - Add the **DS-9300** dilutions to the cells. Include a vehicle control (DMSO) and a no-treatment control.

- Incubate the cells with the compound for the desired treatment duration (e.g., 16-24 hours) at 37°C in a 5% CO₂ incubator.
- Cell Lysis and Histone Extraction:
 - Following the manufacturer's protocol for the AlphaLISA kit, add the Cell-Histone™ Lysis buffer to each well.
 - Incubate at room temperature for the recommended time (e.g., 15 minutes).
 - Add the Cell-Histone™ Extraction buffer to each well.
 - Incubate at room temperature for the recommended time (e.g., 10 minutes).
- AlphaLISA Detection:
 - Prepare the detection mix containing the AlphaLISA Acceptor beads and the Biotinylated Anti-Histone H3 Antibody in the 1X Cell-Histone Detection buffer.
 - Add the detection mix to each well.
 - Incubate at room temperature for the recommended time (e.g., 60 minutes).
 - In subdued light, add the Streptavidin (SA)-Donor beads to each well.
 - Incubate in the dark at room temperature for the recommended time (e.g., 30-60 minutes).
- Data Acquisition and Analysis:
 - Read the plate on an EnVision or EnSpire plate reader in Alpha mode.
 - The AlphaLISA signal is proportional to the amount of H3K27ac.
 - Calculate the percentage of inhibition for each **DS-9300** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **DS-9300** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of H3K27 Acetylation

This protocol describes the detection of changes in global H3K27 acetylation levels in cells treated with **DS-9300** by Western blot.

Materials:

- Cells of interest
- **DS-9300**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels (e.g., 4-20% gradient gels)
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-acetyl-Histone H3 (Lys27)
 - Mouse or Rabbit anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
- Enhanced chemiluminescence (ECL) detection reagents
- Imaging system

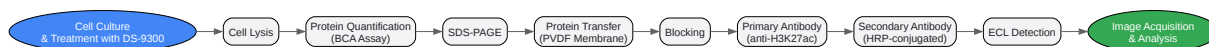
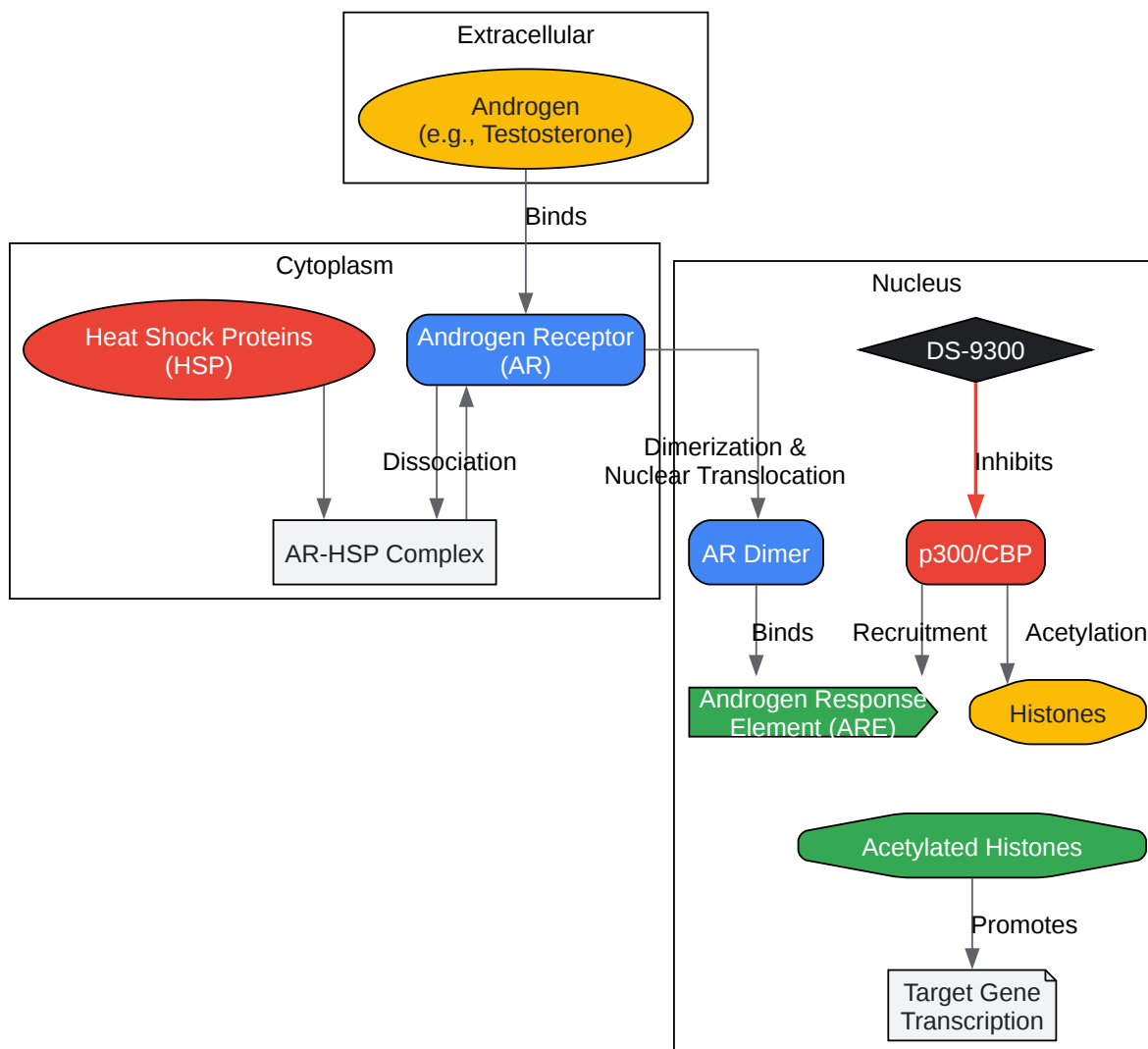
Procedure:

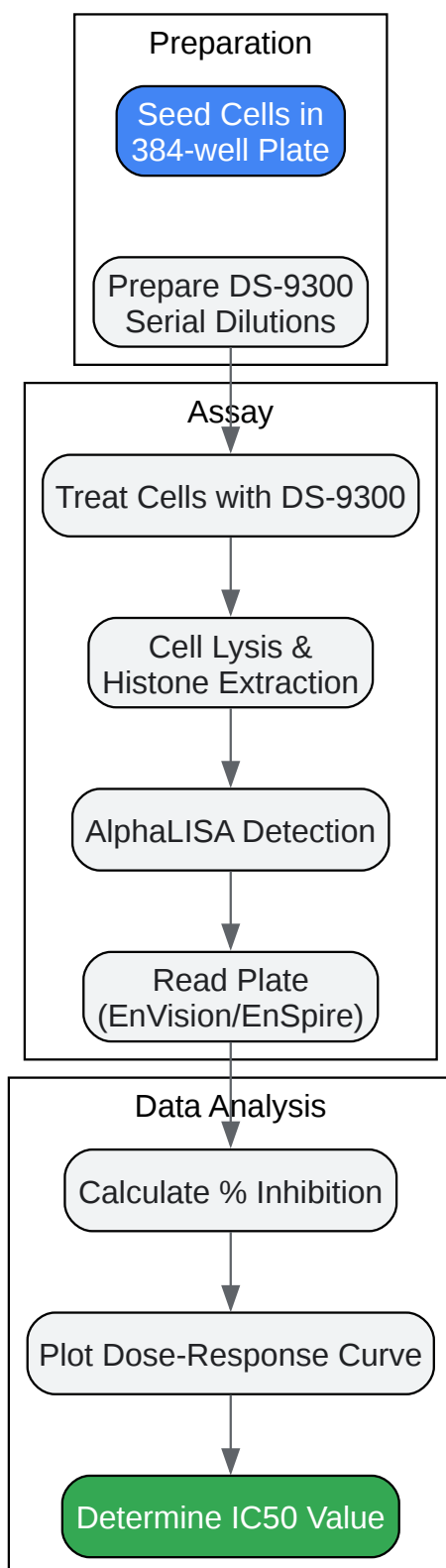
- Cell Treatment and Lysis:

- Seed cells in appropriate culture plates and allow them to attach.
- Treat cells with various concentrations of **DS-9300** and a vehicle control (DMSO) for the desired time.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Denature the samples by heating at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against H3K27ac (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:

- Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
- Quantify the band intensities using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams





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